8-Oxoundecanoic acid
Overview
Description
8-Oxoundecanoic acid is a fatty acid derivative with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol
Mechanism of Action
Target of Action
This compound is a derivative of undecanoic acid, which is known to have antimycotic properties . .
Mode of Action
It’s possible that it may share some similarities with undecanoic acid, which is known to inhibit the production of exocellular keratinase, lipase, and the biosynthesis of several phospholipids
Biochemical Pathways
It’s worth noting that 8-oxodg, a well-known marker of oxidative stress, is converted to nucleotide triphosphates and incorporated into both dna and rna
Pharmacokinetics
The pharmacokinetics of 8-Oxoundecanoic acid, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, it’s difficult to outline its impact on bioavailability. It’s known that similar compounds can be measured using a commercial quadrupole time-of-flight mass spectrometer , which could potentially be used to study the pharmacokinetics of this compound.
Result of Action
As a derivative of undecanoic acid, it might share some of its antimycotic properties
Biochemical Analysis
Biochemical Properties
8-Oxoundecanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation of fatty acids. This interaction is crucial for the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, this compound has been shown to inhibit the activity of certain lipases, enzymes responsible for the hydrolysis of triglycerides into free fatty acids and glycerol .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in fatty acid metabolism and energy homeostasis. By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis . This modulation of gene expression can lead to changes in cellular metabolism, promoting the utilization of fatty acids as an energy source.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and its ability to modulate enzyme activity and gene expression. At the molecular level, this compound binds to PPARs, leading to their activation and subsequent regulation of target gene expression. This binding interaction is facilitated by the presence of specific binding sites on the PPARs that recognize and interact with the carboxyl group of this compound . Additionally, this compound can inhibit the activity of certain enzymes, such as lipases, by binding to their active sites and preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of PPARs and continuous modulation of gene expression, resulting in persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance fatty acid oxidation and improve metabolic health without causing any adverse effects . At high doses, it can lead to toxicity and adverse effects, such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of ketone bodies. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are key players in the β-oxidation pathway . Additionally, this compound can influence the levels of metabolites involved in energy production, such as acetyl-CoA and ketone bodies, by modulating the activity of enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with fatty acid-binding proteins (FABPs), which facilitate its transport across cellular membranes and its distribution to various cellular compartments . This interaction with FABPs is crucial for the proper localization and accumulation of this compound within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize primarily in the mitochondria, where it participates in the β-oxidation of fatty acids . Additionally, this compound can be found in the cytoplasm and peroxisomes, where it interacts with enzymes involved in fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The process involves the use of oxidizing agents such as sodium hypochlorite (NaOCl) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). The reaction is typically carried out in a dichloromethane (DCM) solvent at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 8-hydroxyundecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: 8-Hydroxyundecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Oxoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and surfactants.
Comparison with Similar Compounds
Undecanoic acid: A saturated fatty acid with antifungal properties.
9-Oxoundecanoic acid: Another keto fatty acid with similar chemical properties.
10-Oxoundecanoic acid: A structural isomer with comparable reactivity
Uniqueness: 8-Oxoundecanoic acid is unique due to its specific position of the keto group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
8-oxoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-7-10(12)8-5-3-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMVWQCUELPXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919889 | |
Record name | 8-Oxoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91214-06-1 | |
Record name | 8-Oxoundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91214-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxoundecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091214061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40919889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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